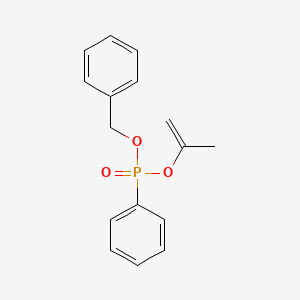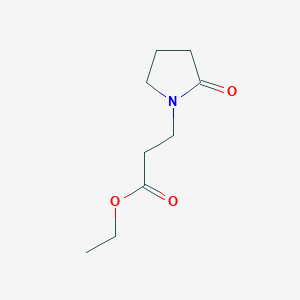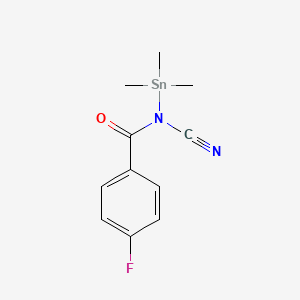
1H-Indole, 4,5,6,7-tetrahydro-1,2-bis(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 4,5,6,7-tetrahydro-1,2-bis(2-methylpropyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole, 4,5,6,7-tetrahydro-1,2-bis(2-methylpropyl)- can be achieved through various synthetic routes. One common method involves the condensation of 4,5,6,7-tetrahydroindole with appropriate alkylating agents under controlled conditions . Industrial production methods often utilize catalytic processes to enhance yield and selectivity .
Chemical Reactions Analysis
1H-Indole, 4,5,6,7-tetrahydro-1,2-bis(2-methylpropyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted indole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole, 4,5,6,7-tetrahydro-1,2-bis(2-methylpropyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 4,5,6,7-tetrahydro-1,2-bis(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. It binds to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1H-Indole, 4,5,6,7-tetrahydro-1,2-bis(2-methylpropyl)- can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydroindole: A precursor in the synthesis of various indole derivatives.
2-Phenyl-4,5,6,7-tetrahydro-1H-indole: Known for its enantioselective synthesis and chiral properties.
1H-Indole, 2,3,4,9-tetrahydro-: Another indole derivative with unique structural and chemical properties.
The uniqueness of 1H-Indole, 4,5,6,7-tetrahydro-1,2-bis(2-methylpropyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62372-21-8 |
|---|---|
Molecular Formula |
C16H27N |
Molecular Weight |
233.39 g/mol |
IUPAC Name |
1,2-bis(2-methylpropyl)-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C16H27N/c1-12(2)9-15-10-14-7-5-6-8-16(14)17(15)11-13(3)4/h10,12-13H,5-9,11H2,1-4H3 |
InChI Key |
WOXNSDGKNGYMJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC2=C(N1CC(C)C)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(4-Fluorophenoxy)methyl]-4-phenylmorpholin-2-one](/img/structure/B14543855.png)











![2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B14543936.png)
